molecular formula C13H12Cl2N2O2S B2531855 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 339276-04-9

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine

Cat. No.: B2531855
CAS No.: 339276-04-9
M. Wt: 331.21
InChI Key: INFOKYJHFGKWRY-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine is a pyrimidine derivative featuring a sulfanyl (-S-) linkage to a 3,4-dichlorobenzyl group and methoxy (-OCH₃) substituents at the 4- and 5-positions of the pyrimidine ring. Its molecular formula is C₁₃H₁₂Cl₂N₂O₂S, with a molecular weight of 331.2 g/mol. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, though specific applications for this compound remain under investigation .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFOKYJHFGKWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, 4,5-dimethoxypyrimidine, and a suitable thiol reagent.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM) or tetrahydrofuran (THF).

    Catalysts: A base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,4-dichlorobenzyl chloride is reacted with the thiol reagent to form the corresponding sulfanyl intermediate. This intermediate is then reacted with 4,5-dimethoxypyrimidine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Activity
This compound C₁₃H₁₂Cl₂N₂O₂S 331.2 4,5-dimethoxy, 3,4-dichlorobenzyl sulfanyl Kinase inhibition, antimicrobial activity
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₉H₃₁BrN₄O₄S₂ 489.40 Bromo, morpholino, sulfonamide Enzyme inhibition (e.g., kinase targets)
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine C₇H₁₀N₂O₂S 186.2 4,5-dimethoxy, methyl sulfanyl Intermediate in drug synthesis

Key Findings

The morpholino and sulfonamide groups in the brominated analog (Table 1, Row 2) introduce hydrogen-bonding capacity, which may enhance target binding affinity but increase molecular weight (489.40 vs. 331.2 g/mol) .

Electronic Properties :

  • The 4,5-dimethoxy groups in the target compound donate electron density to the pyrimidine ring, stabilizing its aromatic system. This contrasts with brominated analogs (e.g., Table 1, Row 2), where electron-withdrawing bromine and sulfonamide groups may alter reactivity.

Biological Activity :

  • Pyrimidines with sulfanyl linkages (e.g., both compounds in Table 1) often exhibit kinase inhibitory activity due to their ability to interact with ATP-binding pockets. However, the dichlorobenzyl moiety may confer selectivity for specific kinase isoforms.
  • The absence of a sulfonamide group in the target compound suggests differences in pharmacokinetics compared to the brominated analog, such as reduced plasma protein binding .

Notes

Insights are inferred from structural analogs and general pyrimidine chemistry.

Research Gaps : Further studies are needed to elucidate its exact biological targets, metabolic stability, and toxicity profile.

Methodological Considerations : Computational modeling (e.g., molecular docking) could predict interactions between the dichlorobenzyl group and enzymatic active sites.

Biological Activity

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C13H12Cl2N2O2S, and it features a pyrimidine ring substituted with methoxy groups and a sulfanyl group attached to a dichlorobenzyl moiety. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Understanding the physicochemical properties of this compound is crucial for assessing its biological activity. The compound has the following characteristics:

PropertyValue
Molecular FormulaC13H12Cl2N2O2S
Molar Mass331.22 g/mol
CAS Number339276-04-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same chemical class as this compound. For instance, a series of compounds including 3,4-dichlorocinnamanilides demonstrated broad-spectrum antibacterial activity against gram-positive bacteria and mycobacterial strains. These compounds exhibited efficacy comparable to clinically used antibiotics such as ampicillin and rifampicin .

Case Study: Antibacterial Efficacy

A study evaluated various derivatives for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Among the tested compounds, several showed submicromolar activity, indicating strong antibacterial properties. Although specific data for this compound is limited, its structural similarity to active derivatives suggests potential effectiveness in combating resistant bacterial strains .

Cytotoxicity Assessment

The cytotoxic effects of this compound have not been extensively documented. However, related studies indicate that certain derivatives display low cytotoxicity against primary mammalian cell lines while maintaining antimicrobial activity. This balance is crucial for developing therapeutics that target pathogens without harming host cells .

The biological activity of this compound may involve inhibition of specific enzymes or receptors relevant to cell signaling pathways. The compound's sulfanyl group could facilitate interactions with protein kinases or other molecular targets involved in cellular proliferation and survival. Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine?

Answer:
The synthesis typically involves nucleophilic substitution between a thiol-containing intermediate and a halogenated pyrimidine derivative. Key parameters include:

  • Solvents: Dimethyl sulfoxide (DMSO) or ethanol are preferred for solubility and reaction efficiency .
  • Catalysts: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate deprotonation of the thiol group .
  • Temperature: Controlled heating (60–80°C) prevents decomposition of sensitive intermediates .
  • Workup: Acidification with glacial acetic acid followed by recrystallization (e.g., from ethanol) improves purity .

Basic: What analytical methods are recommended for structural characterization of this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., dimethoxy groups at C4/C5 and dichlorobenzyl at the sulfanyl moiety) .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+1]⁺ peak) and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Basic: How can researchers confirm the purity of synthesized batches?

Answer:

  • HPLC with UV Detection: Use a C18 column and gradient elution (acetonitrile/water) to quantify impurities .
  • Melting Point Analysis: Sharp melting ranges (<2°C variation) indicate high purity .
  • Elemental Analysis: Matches experimental vs. theoretical C/H/N/S/Cl content .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Functional Group Variation: Replace the 3,4-dichlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess electronic effects .
  • Core Modifications: Substitute the pyrimidine ring with triazine or quinazoline scaffolds to evaluate ring-specific interactions .
  • Biological Assays: Test modified analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity) to correlate structural changes with activity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Reproduce Experiments: Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Target Validation: Use CRISPR knockouts or competitive binding assays to confirm specificity for purported targets (e.g., kinases) .

Advanced: What computational methods are suitable for predicting interaction mechanisms?

Answer:

  • Molecular Docking (AutoDock Vina): Model binding poses with proteins (e.g., CDK2) using the compound’s SMILES string and target PDB structures .
  • MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Modeling: Train models on experimental IC₅₀ values to predict activity of untested analogs .

Table 1: Comparison of Synthetic Methods from Literature

ParameterMethod A Method B
SolventDMSOEthanol
CatalystNaHK₂CO₃
Temperature70°C60°C
Yield68%75%
Purity (HPLC)>95%>98%

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis .
  • Additives: Include 1% ascorbic acid to inhibit oxidation of the sulfanyl group .
  • Temperature: Maintain at -80°C for >6-month stability .

Advanced: How to optimize reaction scalability without compromising yield?

Answer:

  • Flow Chemistry: Implement continuous flow reactors for precise temperature and mixing control .
  • Catalyst Recycling: Use immobilized K₂CO₃ on silica gel to reduce waste .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress .

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